Isohyperectine
Description
Isohyperectine is an isoquinoline alkaloid isolated primarily from plants of the Hypecoum genus, notably Hypecoum erectum and Hypecoum leptocapum. Its structure comprises a benzylisoquinoline backbone fused with a rare amino-maleimide substructure, distinguishing it from other alkaloids in the same botanical family . Pharmacological studies highlight its antioxidant properties, as demonstrated by its ability to scavenge reactive oxygen species (ROS) in vitro and in vivo . Traditional uses of H.
Properties
IUPAC Name |
3-amino-4-[(7R,8R)-6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6/c1-27-5-4-11-6-15-16(32-9-31-15)7-13(11)24(27)8-12-2-3-14-21(33-10-30-14)17(12)19(24)18-20(25)23(29)26-22(18)28/h2-3,6-7,19H,4-5,8-10H2,1H3,(H3,25,26,28,29)/t19-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJFMVFHRMKUFD-DVECYGJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C14CC5=C(C4C6=C(C(=O)NC6=O)N)C7=C(C=C5)OCO7)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@]14CC5=C([C@@H]4C6=C(C(=O)NC6=O)N)C7=C(C=C5)OCO7)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Isohyperectine is a base with the composition C24H21O6N3, which is isomeric with hyperectine. It has been isolated from the epigeal part of Hypercoum erectum L
Biochemical Pathways
It is known that the compound is involved in the metabolism of Hypercoum erectum L, but the specific pathways and their downstream effects are not clearly defined
Result of Action
It is known that the compound has a certain effect on the metabolism of Hypercoum erectum L, but the specific molecular and cellular effects are not clearly defined
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Isohyperectine shares structural motifs with several natural products, but its amino-maleimide moiety and botanical origin set it apart. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of this compound with Analogues
Structural Similarities and Divergences
- Amino-Maleimide vs. Hydroxy-Maleimide: this compound and ligiamycins uniquely feature an amino-maleimide group, whereas hyperectine and oxasetin substitute this with a hydroxyl group. This difference significantly impacts electronic properties and bioavailability .
- Botanical vs. Microbial Origin : this compound is exclusive to Hypecoum plants, while ligiamycins and oxasetin are microbial metabolites. This distinction influences extraction yields and ecological roles .
- Backbone Complexity: this compound’s benzylisoquinoline scaffold contrasts with the decalin systems in ligiamycins and oxasetin, affecting target binding and metabolic stability .
Functional Overlaps and Contrasts
- Antioxidant Activity: this compound outperforms hyperectine in ROS scavenging, likely due to the electron-donating amino group enhancing redox activity .
- Cytotoxicity : While ligiamycins show moderate cytotoxicity against cancer cells, this compound’s effects in this domain are understudied, highlighting a research gap .
Research Findings and Implications
- Structural Uniqueness: The amino-maleimide group in this compound is exceptionally rare in nature, with only two plant-derived examples (this compound and hyperectine) and two microbial analogues (ligiamycins) reported to date .
- Bioactivity Correlations: Despite structural similarities, biological activities vary widely. For instance, fungal oxasetin’s antifungal properties contrast with this compound’s antioxidant focus, underscoring the role of minor structural changes in functional diversification .
- Synthetic and Biosynthetic Insights : Proposed biosynthetic pathways for ligiamycins (PKS-NRPS hybrid) differ from this compound’s likely plant-specific alkaloid synthesis, suggesting divergent evolutionary pressures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
